

Foundational Research on Pyrazole-Based Estrogen Receptor Modulators: A Technical Guide

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Compound of Interest

Compound Name: *Methylpiperidino pyrazole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on pyrazole-based estrogen receptor (ER) modulators. It covers their synthesis, mechanism of action, structure-activity relationships (SAR), and the key experimental protocols used in their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the field of drug discovery and development.

Introduction to Pyrazole-Based ER Modulators

Pyrazole derivatives have emerged as a significant class of non-steroidal estrogen receptor modulators.^[1] These compounds exhibit a diverse range of pharmacological activities, including selective estrogen receptor modulator (SERM) and pure antagonist profiles.^[2] Notably, certain tetrasubstituted pyrazoles have demonstrated high binding affinity for the estrogen receptor, with some analogues showing remarkable selectivity for the ER α subtype.^[3] Propyl Pyrazole Triol (PPT), for instance, is a well-characterized ER α -specific agonist, binding to ER α with high affinity (approximately 50% that of estradiol) and a 410-fold binding preference over ER β .^{[3][4][5]} Conversely, the addition of a basic side chain to the pyrazole core can convert these agonists into antagonists, such as Methyl-Piperidino-Pyrazole (MPP), a selective ER α antagonist.^{[2][6]}

The therapeutic potential of pyrazole-based ER modulators extends to various conditions, including hormone-responsive cancers.^[7] Their ability to selectively target ER subtypes opens avenues for developing therapies with improved efficacy and reduced side effects.^{[3][4]}

Synthesis of Pyrazole-Based ER Modulators

The synthesis of pyrazole-based ER modulators typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.^[8] A general synthetic scheme involves the reaction of an α,β -ethylenic ketone with a hydrazine to form a pyrazoline, which is then oxidized to the corresponding pyrazole.^[8]

For instance, the synthesis of novel nitro-substituted triaryl pyrazole derivatives has been described, starting from the appropriate chalcone.^[9] The general procedure for the synthesis of 1,3,5-triaryl-4-alkyl substituted pyrazoles often involves the reaction of a substituted 1,3-diketone with a phenylhydrazine hydrochloride in a suitable solvent like DMF and THF.^[9]

Quantitative Data: Binding Affinity and Efficacy

The following tables summarize the quantitative data for representative pyrazole-based ER modulators, including their binding affinities (IC₅₀) for ER α and ER β and their functional activities.

Table 1: Estrogen Receptor Binding Affinity of Pyrazole-Based Modulators

Compound	ER α IC50 (nM)	ER β IC50 (nM)	Relative Binding Affinity (ER α /ER β)	Reference
Propyl Pyrazole Triol (PPT)	~1	~410	~0.0024	[3][4]
Methyl-Piperidino-Pyrazole (MPP)	High Affinity (Specific value not stated)	Lower Affinity (20-fold less than ER α)	20	[2][6]
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile	40 (GI50 against IGROVI)	Not Reported	Not Applicable	[7]

Table 2: Functional Activity of Pyrazole-Based ER Modulators

Compound	Activity on ER α	Activity on ER β	Cell Line	Reference
Propyl Pyrazole Triol (PPT)	Agonist	Inactive	Not Specified	[3][4]
Methyl-Piperidino-Pyrazole (MPP)	Antagonist	Antagonist (less potent)	Not Specified	[2]
Cyclohexane-fused 1,3-diphenolic pyrazole 8	Full Agonist	Full Antagonist	Not Specified	[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of pyrazole-based ER modulators.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinities of test compounds for the estrogen receptor.[11]

Protocol:

- Preparation of Rat Uterine Cytosol:
 - Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.[11]
 - The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[11]
 - The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.[11]
 - The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol containing the ER.[11]
- Competitive Binding Assay:
 - A constant concentration of radiolabeled estradiol ($[^3\text{H}]$ E2, typically 0.5-1.0 nM) is incubated with the uterine cytosol (50-100 μg protein per tube).[11]
 - Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.[11]
 - The reaction is incubated to equilibrium.
 - Bound and free radioligand are separated using hydroxylapatite (HAP).[11]
 - The amount of bound radioactivity is measured by liquid scintillation counting.
- Data Analysis:

- A competitive binding curve is generated by plotting the total [³H]E2 binding against the log concentration of the competitor.[11]
- The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the maximum [³H]E2 binding, is determined from this curve.[11]

Reporter Gene Assay

Reporter gene assays are used to assess the functional activity (agonist or antagonist) of compounds by measuring the transcriptional activation of the estrogen receptor.[12]

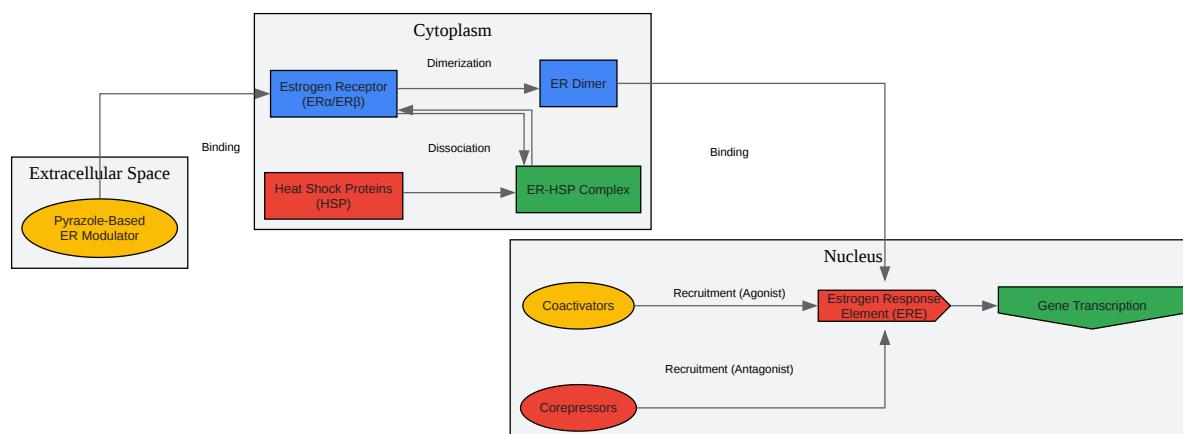
Protocol:

- Cell Culture and Transfection:
 - A suitable cell line, such as MCF7-VM7Luc4E2 (expressing endogenous ER α and a luciferase reporter gene) or HEK293 cells co-transfected with an ER expression vector and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase), is used.[12][13]
 - Cells are plated in 96-well or 384-well plates.[12][13]
- Compound Treatment:
 - Cells are treated with various concentrations of the test compound. For antagonist assays, cells are co-treated with a fixed concentration of estradiol and varying concentrations of the test compound.[13]
 - Appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., estradiol for agonist assays) are included.[13]
- Incubation and Lysis:
 - The plates are incubated for a specific period (e.g., 14-16 hours) at 37°C and 5% CO₂.[13]
 - After incubation, the cells are lysed to release the reporter protein.
- Signal Detection:

- The activity of the reporter protein (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.[13]
- Data Analysis:
 - The results are typically expressed as fold activation over the vehicle control.
 - For agonists, the EC50 (the concentration that produces 50% of the maximal response) is calculated. For antagonists, the IC50 (the concentration that inhibits 50% of the estradiol-induced response) is determined.

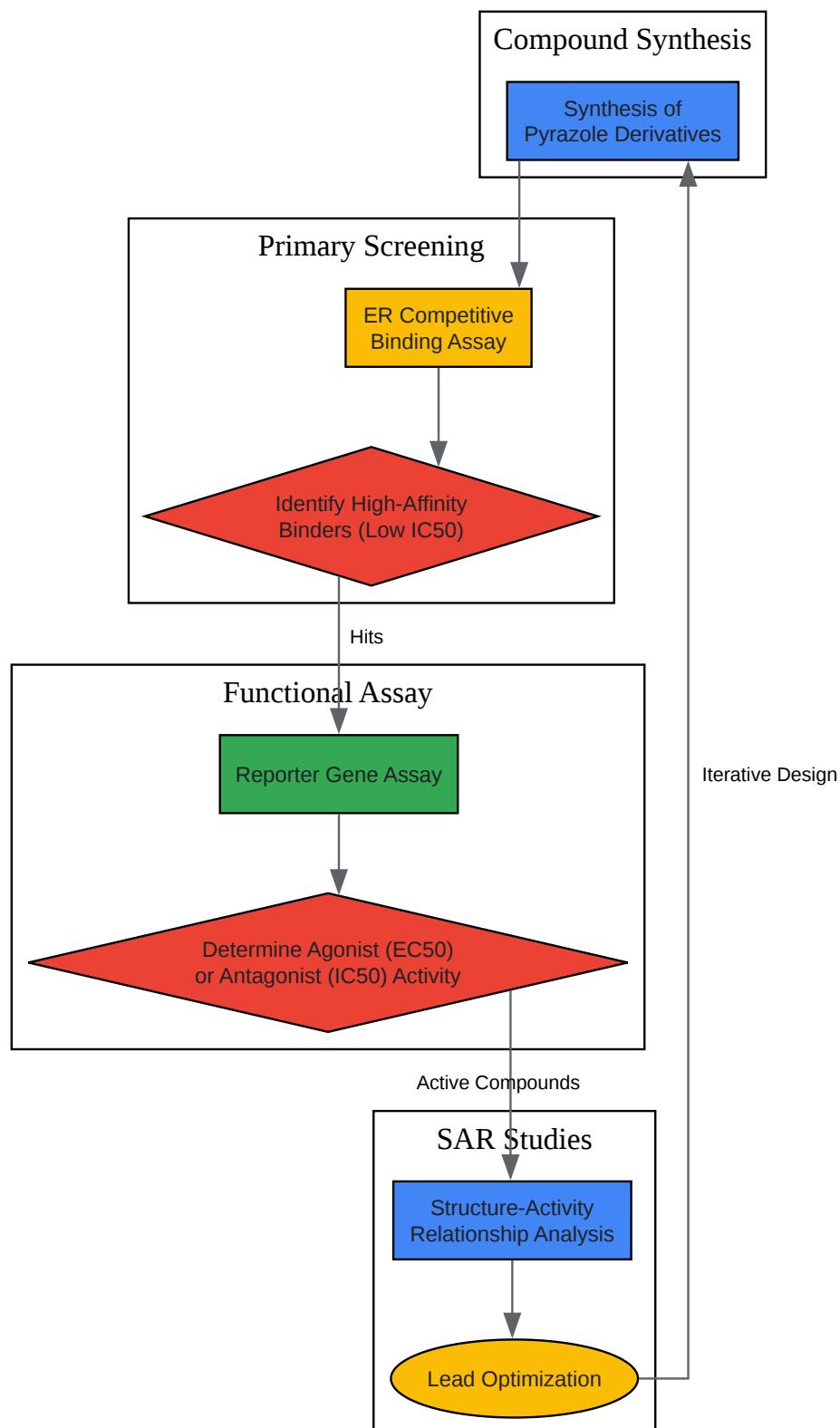
Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and experimental designs.



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Caption: Estrogen receptor signaling pathway modulated by pyrazole-based compounds.



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Caption: Experimental workflow for the screening and optimization of pyrazole-based ER modulators.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole-based ER modulators is highly dependent on their substitution pattern.

- Substitution at C4: A C4-propyl substituent on the pyrazole ring has been found to be optimal for ER α binding affinity and selectivity.[3][4]
- Substitution on the N1-phenyl group: A p-hydroxyl group on the N1-phenyl ring enhances both binding affinity and selectivity for ER α .[3][4]
- Basic Side Chains: The introduction of a basic side chain, such as an N-piperidinyl-ethyl group, can convert an agonist into an antagonist.[2] The position of this side chain is critical, with substitution at the C5-phenyl group showing the highest affinity.[2]
- Core Structure: The arrangement of the nitrogen atoms within the pyrazole ring can influence binding affinity, with 1,3,5-triaryl-pyrazoles generally showing slightly better accommodation in the ER ligand-binding pocket compared to 1,3,4-triaryl-pyrazoles.[14]
- Fused Ring Systems: Fusing a cycloalkyl ring to the pyrazole core can modulate ER subtype selectivity and agonist/antagonist efficacy.[10]

Conclusion

Pyrazole-based compounds represent a versatile and promising class of estrogen receptor modulators. Their synthetic accessibility and the well-defined structure-activity relationships allow for the rational design of molecules with specific ER subtype selectivity and functional profiles. The detailed experimental protocols and understanding of their mechanism of action provided in this guide serve as a valuable resource for the continued development of novel pyrazole-based therapeutics targeting the estrogen receptor.

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